2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride
Description
2-Methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride is a heterocyclic sulfonyl chloride compound featuring a thiophene ring substituted with a methyl group at position 2, a sulfonyl chloride group at position 3, and a 3-methyl-1H-pyrazol-5-yl group at position 5.
Key Properties (Theoretical):
- Molecular Formula: C₉H₈ClN₂O₂S₂
- Molecular Weight: ~316.7 g/mol
- Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor
- Aromatic Rings: 2 (thiophene and pyrazole)
- Rotatable Bonds: 2 (sulfonyl chloride and pyrazole-thiophene linkage)
Properties
IUPAC Name |
2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-5-3-7(12-11-5)8-4-9(6(2)15-8)16(10,13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOHLJVXZNHDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Sulfonylation: The thiophene ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling: Finally, the pyrazole and thiophene rings are coupled together under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in the synthesis of novel pharmaceuticals. The incorporation of the pyrazole and thiophene rings has been associated with various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of thiophene and pyrazole exhibit antibacterial properties. For instance, compounds similar to 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride have been tested against resistant bacterial strains, showing promising results in inhibiting growth and biofilm formation .
- Anticancer Properties : Studies have demonstrated that compounds containing pyrazole moieties can induce apoptosis in cancer cells. The sulfonyl chloride group can be utilized to create prodrugs that enhance the bioavailability of anticancer agents .
Material Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials:
- Polymer Chemistry : The sulfonyl chloride functionality can be employed in the preparation of sulfonated polymers, which are useful in applications such as fuel cells and membranes due to their ionic conductivity .
- Dye Synthesis : The compound can serve as an intermediate in the production of dyes and pigments, leveraging its chromophoric properties derived from the thiophene ring.
Case Studies
Mechanism of Action
The mechanism of action of 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl Chloride (CAS 230295-11-1)
- Molecular Formula: C₉H₆ClF₃N₂O₂S₂
- Molecular Weight: 330.74 g/mol
- Substituents: Trifluoromethyl (-CF₃) at pyrazole position 5.
- Key Differences: The trifluoromethyl group is a strong electron-withdrawing substituent, which increases the electrophilicity of the sulfonyl chloride group compared to the methyl group in the target compound. This enhances reactivity toward nucleophilic substitution reactions .
2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl Chloride (CAS 1287752-72-0)
- Molecular Formula: C₉H₆ClF₃N₂O₂S₂
- Molecular Weight: 330.74 g/mol
- Substituents: Trifluoromethyl (-CF₃) at pyrazole position 5.
Heterocycle Variations: Thiophene vs. Furan
2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl Chloride
- Molecular Formula: C₈H₇ClN₂O₃S
- Molecular Weight: ~254.67 g/mol
- Key Differences: Replaces thiophene with a furan ring. The oxygen atom in furan reduces electron density compared to sulfur in thiophene, which may decrease the stability of the sulfonyl chloride group. This compound’s reactivity in nucleophilic substitutions is likely lower than thiophene-based analogs .
Data Table: Structural and Theoretical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Pyrazole Substituent | Heterocycle | Reactivity Insight |
|---|---|---|---|---|---|---|
| 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride | Not available | C₉H₈ClN₂O₂S₂ | 316.7 | 3-methyl | Thiophene | Moderate electrophilicity |
| 5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride | 230295-11-1 | C₉H₆ClF₃N₂O₂S₂ | 330.74 | 5-trifluoromethyl | Thiophene | High electrophilicity |
| 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride | 1287752-72-0 | C₉H₆ClF₃N₂O₂S₂ | 330.74 | 5-trifluoromethyl | Thiophene | Enhanced crystal packing |
| 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride | Not available | C₈H₇ClN₂O₃S | 254.67 | None | Furan | Lower reactivity |
Research Findings and Implications
- Synthetic Methods: Pyrazole-thiophene derivatives are commonly synthesized via coupling reactions in solvents like 1,4-dioxane with catalysts such as triethylamine () .
- Electron Effects: Electron-withdrawing groups on pyrazole improve agrochemical activity but may reduce thermal stability due to increased polarity .
Biological Activity
2-Methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride (CAS Number: 1312211-18-9) is a synthetic compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₂O₂S₂ |
| Molecular Weight | 232.75 g/mol |
| CAS Number | 1312211-18-9 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl chloride group is known to undergo nucleophilic substitution reactions, which can lead to the modification of proteins and nucleic acids, potentially altering their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.
- Cell Signaling Modulation : It may affect cell signaling pathways by modifying receptor proteins or downstream signaling molecules.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Case Study 1 : In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity:
- Case Study 2 : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.
Research Findings
Recent research findings highlight the following:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
